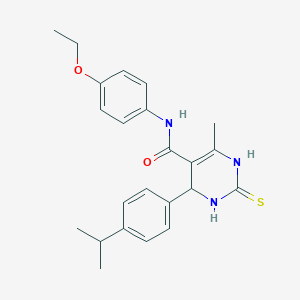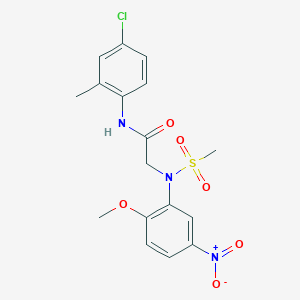![molecular formula C22H20O4 B4966126 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4966126.png)
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one, commonly known as Flavokawain A (FKA), is a natural chalcone found in the roots of the kava plant (Piper methysticum). FKA has been extensively studied for its potential therapeutic applications due to its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one involves the inhibition of various signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt and NF-κB pathways. 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has also been shown to induce the generation of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including the modulation of gene expression, cell cycle arrest, and the induction of autophagy (cellular self-digestion). 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one in lab experiments is its natural origin, which makes it a potential alternative to synthetic drugs. 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has also been shown to exhibit low toxicity and high selectivity towards cancer cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Direcciones Futuras
Future research on 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one should focus on its potential therapeutic applications, including its use as a cancer therapeutic agent. Further studies are needed to investigate the optimal dosage and administration route of 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one, as well as its potential synergistic effects with other anticancer drugs. Additionally, the development of 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one derivatives with improved solubility and bioavailability should be explored.
Métodos De Síntesis
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, which involves the reaction between 2-hydroxyacetophenone and 2-oxocyclohexanecarbaldehyde in the presence of a base catalyst. Another method involves the reaction between 2-hydroxyacetophenone and 2-oxocyclohexanecarboxylic acid in the presence of a coupling reagent.
Aplicaciones Científicas De Investigación
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has been extensively studied for its potential anticancer properties, as it has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer. 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has also been shown to inhibit cancer cell migration and invasion, which are crucial steps in cancer metastasis.
Propiedades
IUPAC Name |
8-methyl-7-(2-oxocyclohexyl)oxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-14-19(25-20-10-6-5-9-18(20)23)12-11-16-17(13-21(24)26-22(14)16)15-7-3-2-4-8-15/h2-4,7-8,11-13,20H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBMBUBREXTRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966047.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4966052.png)
![1-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4966054.png)
![dimethyl 2-[2,2-dimethyl-3-[(4-methylphenyl)imino]-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4966057.png)
![5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4966061.png)

![3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4966063.png)
![[1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol](/img/structure/B4966071.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B4966081.png)
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4966099.png)

![8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B4966119.png)
![4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
![1-[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-2-methyl-1-propanol](/img/structure/B4966134.png)